2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone
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Description
“2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone” is a chemical compound . It is also known as ADK-2 and 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone . It is used as a reagent in the synthesis of potent anti-oxidant agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.574±0.06 g/cm3 (Predicted), boiling point of 293.0±25.0 °C (Predicted), and a refractive index of 1.592 .Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . These interactions can lead to a variety of biological activities, making such compounds valuable for the development of new therapeutic derivatives .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . These interactions often involve binding to specific receptors, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been shown to exert a variety of biological effects, suggesting that this compound may also have diverse cellular and molecular impacts .
Action Environment
The action, efficacy, and stability of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone can be influenced by various environmental factors . For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Properties
IUPAC Name |
2-bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNFJXGPTGNEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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